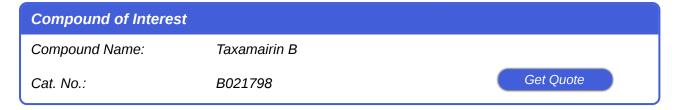


Spectroscopic and Mechanistic Insights into Taxamairin B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Taxamairin B**, a potent anti-inflammatory diterpenoid. The information presented herein is intended to support research and development efforts by providing detailed spectral characterization, experimental methodologies, and an illustration of its known mechanism of action.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Taxamairin B**, facilitating easy reference and comparison.

¹H NMR Data



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
5	7.00	d	8.4
6	6.88	d	8.4
9	3.42	S	
11	3.25	S	
12	7.15	S	
16	1.25	d	6.8
17	1.25	d	6.8
18	1.45	S	
19	1.45	S	
20	3.86	S	_
OMe	3.88	S	_
ОМе	3.91	S	

¹³C NMR Data



1 134.5 2 128.9 3 148.8 4 148.6 5 111.4 6 110.9 7 40.2 8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1 OMe 56.0	Position	Chemical Shift (δ) ppm
3 148.8 4 148.6 5 111.4 6 110.9 7 40.2 8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	1	134.5
4 148.6 5 111.4 6 110.9 7 40.2 8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	2	128.9
5 111.4 6 110.9 7 40.2 8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	3	148.8
6 110.9 7 40.2 8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	4	148.6
7 40.2 8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	5	111.4
8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	6	110.9
9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	7	40.2
10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	8	138.1
11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	9	52.8
12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	10	198.2
13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	11	51.2
14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	12	124.9
15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	13	135.2
16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	14	129.5
17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	15	142.1
18 28.5 19 28.5 20 60.8 OMe 56.1	16	23.9
19 28.5 20 60.8 OMe 56.1	17	23.9
20 60.8 OMe 56.1	18	28.5
OMe 56.1	19	28.5
	20	60.8
OMe 56.0	OMe	56.1
	OMe	56.0



Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
2962	C-H stretch
1678	C=O stretch (conjugated ketone)
1598	C=C stretch (aromatic)
1463	C-H bend
1265	C-O stretch

Mass Spectrometry (MS) Data

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
HRMS	ESI	353.1747 [M+H]+	C22H25O4

Experimental Protocols

The following protocols are based on standard methodologies for the spectroscopic analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum was recorded from a thin film of the sample on a sodium chloride plate.

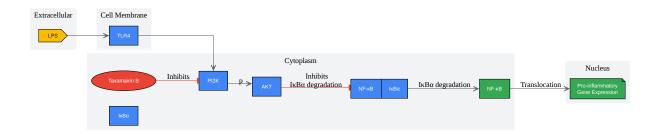
Mass Spectrometry (MS)



High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Signaling Pathway

Taxamairin B has been identified as a potent anti-inflammatory agent.[1] Its mechanism of action involves the downregulation of the PI3K/AKT signaling pathway, which subsequently leads to the inhibition of the nuclear translocation of NF-κB, a key regulator of inflammatory responses.



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Caption: PI3K/AKT/NF-kB pathway inhibition by **Taxamairin B**.

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References





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